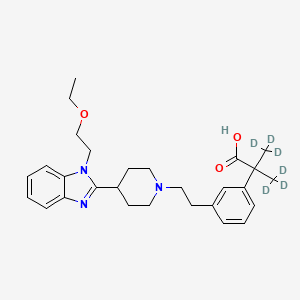

![molecular formula C18H34CaN2O10 B565455 Pantothenic Acid-[13C3,15N] Hemicalcium Salt CAS No. 356786-94-2](/img/structure/B565455.png)

Pantothenic Acid-[13C3,15N] Hemicalcium Salt

Overview

Description

Pantothenic Acid-[13C3,15N] Hemicalcium Salt, also known as β-Alanine-1,2,3-13C3-15N, is a stable isotope labelled form of Pantothenic Acid . It is an essential water-soluble B vitamin that functions as the obligate precursor of coenzyme A (CoA) .

Molecular Structure Analysis

The molecular formula of this compound is 2 13C3 C6 H16 15N O5 . Ca . The molecular weight is 484.47 .Scientific Research Applications

Quantitative Analysis in Food and Biological Materials

Pantothenic acid-[13C3,15N] hemicalcium salt is used in a stable isotope dilution assay for the quantification of pantothenic acid in various materials. This method, involving liquid chromatography-tandem mass spectrometry, allows for the accurate determination of pantothenic acid in complex matrices like food and biological samples. The technique is notably faster and simpler than traditional methods, such as microbiological or gas chromatographic assays (Rychlik, 2003).

Role in Biosynthesis and Oxidation of Fatty Acids

Pantothenic acid is integral to the biosynthesis of coenzyme A (CoA) and 4′-phosphopantetheine, both of which are crucial in the biosynthesis and oxidation of fatty acids. The calcium salt form of pantothenic acid, including its isotopically labeled forms, is used in scientific studies to understand and manipulate these biochemical pathways (Shibata & Fukuwatari, 2012).

Antimicrobial Drug Target Research

Pantothenic acid and its analogues have been studied for their potential as antimicrobial agents. By inhibiting the utilization of pantothenic acid, these compounds show promise in treating infections caused by various microorganisms. This research validates the use of pantothenic acid and its derivatives, including isotopically labeled forms, as novel targets in antimicrobial drug development (Spry, Kirk, & Saliba, 2008).

Application in Cosmetic and Pharmaceutical Preparations

Isotopically labeled pantothenic acid salts are employed in the study of cosmetic and pharmaceutical products. They facilitate the analysis of these compounds in various preparations, helping to understand their behavior and interactions in complex formulations (Wang & Tseng, 2001).

Biomedical Applications

The compound has been explored in the context of biomedical applications, such as its incorporation into silk fibroin nanofibers for skin care and medical use. This research illustrates the potential of pantothenic acid derivatives in developing advanced biomedical materials (Fan et al., 2014).

Mechanism of Action

Target of Action

The primary target of Pantothenic Acid-13C3,15N Hemicalcium Salt is the biochemical pathway that synthesizes Coenzyme A (CoA) . CoA is a crucial molecule in numerous biological processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .

Mode of Action

As a labeled form of D-Pantothenic acid , this compound functions as an obligate precursor of CoA . It interacts with its targets by participating in the synthesis of CoA, thereby influencing the metabolic processes that CoA regulates .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of CoA . CoA plays a key role in the citric acid cycle (also known as the Krebs cycle), fatty acid synthesis and oxidation, and the modulation of protein function through acetylation .

Pharmacokinetics

As a water-soluble b vitamin , it is likely to have good bioavailability and be excreted in the urine when consumed in excess.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of CoA . By contributing to CoA production, it influences numerous metabolic processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .

Action Environment

As a water-soluble vitamin , its stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRRAEDIIGNDNU-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaNO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

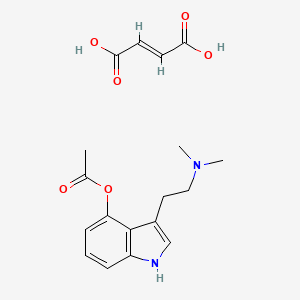

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)